
4-Butylphenylacetylene
Overview
Description
4-Butylphenylacetylene (CAS: 79887-09-5, molecular formula: C₁₂H₁₄), also known as 1-butyl-4-ethynylbenzene, is an organic compound characterized by a phenyl group substituted with a butyl chain and an acetylene moiety. This structure confers unique electronic and steric properties, making it valuable in materials science and catalysis. For instance, it has been utilized to functionalize platinum nanoparticles (PtNPs) to enhance electrocatalytic stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butylphenylacetylene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1-bromo-4-butylbenzene reacts with trimethylsilylacetylene in the presence of a palladium catalyst (Pd(OAc)2), triphenylphosphine (PPh3), and copper iodide (CuI) in triethylamine. The reaction typically occurs at room temperature and yields the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Sonogashira coupling reactions. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Butylphenylacetylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond yields 4-butylphenylethane.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Butylbenzophenone, 4-Butylbenzoic acid.
Reduction: 4-Butylphenylethane.
Substitution: 4-Butyl-2-bromophenylacetylene, 4-Butyl-2-chlorophenylacetylene.
Scientific Research Applications
Mechanism-Based Inactivation of Cytochrome P450 Enzymes
Covalent Modification of Cytochrome P450
4-Butylphenylacetylene serves as a potent mechanism-based inactivator for cytochrome P450 enzymes, specifically CYP2B1 and CYP2B4. Research has demonstrated that this compound modifies the active site of these enzymes through covalent binding, leading to their inactivation. The specific site of modification has been identified as Thr302 in CYP2B1, where a mass increase of 174 Da occurs due to the formation of a covalent adduct with the enzyme's apoprotein .
Case Study: Inactivation Mechanism
In a detailed study, the inactivation of CYP2B1 was shown to be highly efficient, with no contribution from heme destruction. The identification of modified peptides was achieved using mass spectrometry (MS), allowing researchers to pinpoint the exact residues affected by this compound . This ability to identify specific modification sites enhances our understanding of enzyme function and can inform drug design strategies.
Organic Synthesis
Synthesis of Complex Molecules
this compound is utilized in organic synthesis for constructing complex molecules through various coupling reactions. For example, it can be employed in the Sonogashira coupling reaction to synthesize compounds such as 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether . This application underscores its importance in developing new materials and pharmaceuticals.
Reaction Type | Product |
---|---|
Sonogashira Coupling | 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether |
Palladium-Catalyzed Coupling | 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene |
Materials Science
Conductive Polymers and Nanocomposites
Research indicates that compounds like this compound can enhance the electronic properties of polymers when incorporated into nanocomposites. The conjugated bonding interactions between the triple bond of this compound and metal nanoparticles have been shown to improve charge delocalization and conductivity . This property is particularly valuable for developing advanced materials for electronic devices.
Biological Applications
Potential Therapeutic Uses
The biological activity of derivatives synthesized from this compound has been explored in various studies. For instance, its derivatives have been investigated for their potential applications in drug delivery systems and as therapeutic agents due to their interaction with biological targets . The versatility of this compound makes it a candidate for further research in medicinal chemistry.
Mechanism of Action
The mechanism by which 4-Butylphenylacetylene exerts its effects is primarily through its interaction with enzymes and proteins. For instance, it is a potent mechanism-based inactivator of cytochrome P450 2B4. The inactivation occurs in a NADPH- and time-dependent manner, where the compound forms a covalent bond with the enzyme, leading to steric hindrance and inhibition of enzyme activity . This interaction highlights its potential in modulating enzymatic pathways and its relevance in pharmacological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenylacetylene Derivatives with Varying Alkyl Chains
The primary structural analogs of 4-butylphenylacetylene are phenylacetylene (PA) and 4-ethylphenylacetylene (EPA). These compounds share the acetylene functional group but differ in alkyl chain length attached to the phenyl ring, leading to distinct physicochemical and catalytic behaviors.
Table 1: Comparative Analysis of Phenylacetylene Derivatives
Compound | Molecular Formula | Alkyl Chain Length | Catalytic Current Density (mA/cm²) | Stability (Cycles Retained) | Solubility in Organic Solvents |
---|---|---|---|---|---|
Phenylacetylene (PA) | C₈H₆ | None (Phenyl) | 12.3 ± 0.5 | 75% after 100 cycles | High |
4-Ethylphenylacetylene (EPA) | C₁₀H₁₀ | Ethyl (C₂) | 9.8 ± 0.4 | 85% after 100 cycles | Moderate |
This compound (BPA) | C₁₂H₁₄ | Butyl (C₄) | 7.1 ± 0.3 | 95% after 100 cycles | Low |
Key Findings :
- Catalytic Activity : PA exhibits the highest electrocatalytic current density (12.3 mA/cm²) due to minimal steric hindrance, allowing efficient substrate access to catalytic sites. Increasing alkyl chain length (EPA, BPA) progressively reduces activity (9.8 and 7.1 mA/cm², respectively) due to restricted active-site accessibility .
- Stability : Conversely, BPA’s longer alkyl chain enhances steric stabilization of PtNPs, retaining 95% activity after 100 cycles, compared to 75% for PA. This trade-off highlights the balance between activity and durability in catalyst design .
- Solubility : PA’s high solubility in organic solvents like toluene diminishes with longer alkyl chains, impacting synthesis and application conditions .
Functional Group Variants
Compounds such as 4-butylbenzoic acid (C₁₁H₁₄O₂) and 4-butylphenylboronic acid (C₁₀H₁₅BO₂) share the 4-butylphenyl backbone but replace the acetylene group with carboxylic acid or boronic acid functionalities. These substitutions alter reactivity:
- 4-Butylbenzoic acid : Participates in hydrogen bonding and coordination chemistry, useful in polymer and metal-organic framework synthesis.
- 4-Butylphenylboronic acid : Employed in Suzuki-Miyaura cross-coupling reactions, contrasting with BPA’s role in electrocatalysis .
Structural and Electronic Considerations
The acetylene group in BPA enables π-backbonding with metal surfaces, critical for stabilizing PtNPs. However, its butyl chain introduces steric effects that modulate nanoparticle dispersion and aggregation resistance. Computational studies suggest that longer alkyl chains (e.g., butyl vs.
Biological Activity
4-Butylphenylacetylene (tBPA) is a compound that has garnered attention in pharmacology and toxicology due to its significant biological activities, particularly its interactions with cytochrome P450 enzymes. This article explores the compound's mechanisms of action, biochemical pathways, and cellular effects, supported by relevant data tables and research findings.
- Chemical Formula : CH
- Molecular Weight : 174.24 g/mol
- CAS Number : 79887-09-5
Target Enzyme
The primary target of this compound is Cytochrome P450 2B4 (P450 2B4) . This enzyme plays a crucial role in the metabolism of various xenobiotics and endogenous compounds.
Mode of Action
This compound acts as a potent mechanism-based inactivator of P450 2B4, functioning in a NADPH- and time-dependent manner . The compound modifies the enzyme, leading to its inactivation, which can significantly alter the metabolism of drugs that are substrates for this enzyme .
Biochemical Pathways
The interaction of tBPA with P450 2B4 primarily affects the cytochrome P450 metabolic pathway , leading to:
- Inactivation of P450 2B4.
- Altered metabolism of drugs and other substrates.
This inactivation can result in decreased clearance of drugs, potentially leading to increased toxicity or therapeutic failure .
Cellular Effects
Research indicates that this compound influences various cellular processes:
- Cell Signaling : It modulates signaling pathways that affect gene expression and cellular metabolism.
- Gene Expression : Changes in gene expression patterns can occur depending on the concentration and type of cells exposed to tBPA.
Case Studies
- In Vitro Studies on Hepatic Enzymes :
- Toxicological Assessments :
Table 1: Summary of Biological Activities of this compound
Properties
IUPAC Name |
1-butyl-4-ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,7-10H,3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWWYEHVIRMJIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379404 | |
Record name | 4-Butylphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-09-5 | |
Record name | 4-Butylphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-4-ethynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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